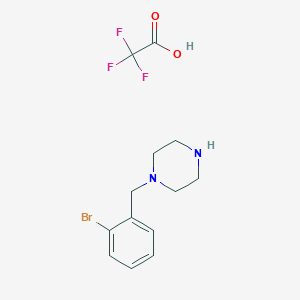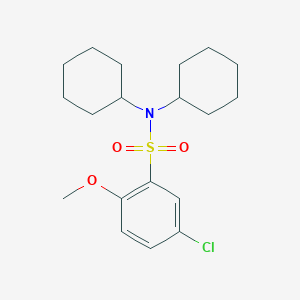
1-(2-bromobenzyl)piperazine trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-bromobenzyl)piperazine trifluoroacetate is a chemical compound that has gained attention in the scientific community due to its potential applications in scientific research. This compound is a derivative of piperazine, which is a common building block in the synthesis of various chemical compounds. In
作用机制
The mechanism of action of 1-(2-bromobenzyl)piperazine trifluoroacetate involves its binding to certain serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. This binding results in the activation of these receptors and subsequent modulation of neuronal activity and behavior. The exact mechanism of action is still being studied, but it is believed that this compound may act as an agonist or partial agonist at these receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-bromobenzyl)piperazine trifluoroacetate are still being studied, but it has been reported to have effects on serotonin signaling pathways, which are involved in the regulation of mood and behavior. This compound has been found to increase serotonin levels in certain brain regions, which may contribute to its antidepressant and anxiolytic effects. Additionally, this compound has been reported to have effects on other neurotransmitter systems, including dopamine and norepinephrine.
实验室实验的优点和局限性
One advantage of using 1-(2-bromobenzyl)piperazine trifluoroacetate in lab experiments is its specificity for certain serotonin receptors, which allows for targeted modulation of neuronal activity and behavior. Additionally, this compound has been found to have good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, one limitation of using this compound is its potential for off-target effects, as it may bind to other receptors in addition to serotonin receptors.
未来方向
There are several future directions for research involving 1-(2-bromobenzyl)piperazine trifluoroacetate. One area of interest is the development of new antidepressant and anxiolytic drugs based on the structure of this compound. Additionally, researchers are interested in further exploring the mechanism of action of this compound and its effects on other neurotransmitter systems. Finally, there is potential for the use of this compound in the treatment of other neurological and psychiatric disorders, including schizophrenia and bipolar disorder.
Conclusion:
In conclusion, 1-(2-bromobenzyl)piperazine trifluoroacetate is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to have specificity for certain serotonin receptors and may have effects on other neurotransmitter systems. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research involving this compound, including the development of new antidepressant and anxiolytic drugs and further exploration of its mechanism of action.
合成方法
The synthesis of 1-(2-bromobenzyl)piperazine trifluoroacetate involves the reaction of piperazine with 2-bromobenzyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then reacted with trifluoroacetic acid to form the trifluoroacetate salt of 1-(2-bromobenzyl)piperazine. This synthesis method has been reported in various scientific literature sources and has been found to be reliable and efficient.
科学研究应用
1-(2-bromobenzyl)piperazine trifluoroacetate has been found to have potential applications in scientific research, particularly in the field of neuroscience. This compound has been reported to have affinity for certain serotonin receptors, which are involved in the regulation of mood and behavior. Researchers have used this compound to study the effects of serotonin receptor activation on neuronal activity and behavior in animal models. Additionally, this compound has been used in the development of new antidepressant and anxiolytic drugs.
属性
IUPAC Name |
1-[(2-bromophenyl)methyl]piperazine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2.C2HF3O2/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14;3-2(4,5)1(6)7/h1-4,13H,5-9H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTHHIBMHNKZLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=C2Br.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Bromophenyl)methyl]piperazine;2,2,2-trifluoroacetic acid | |
CAS RN |
298705-60-9 |
Source


|
| Record name | Piperazine, 1-[(2-bromophenyl)methyl]-, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=298705-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(6-methyl-1-benzofuran-3-yl)acetyl]morpholine](/img/structure/B4897855.png)

![4-(5-{[1-(3-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B4897885.png)

![1,1'-[oxybis(4,1-phenylenesulfonyl)]bis(4-methylpiperazine)](/img/structure/B4897901.png)
![1-(1-pyrenylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4897903.png)
![2-amino-4-(3,4-dichlorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B4897915.png)


![6-(4-morpholinyl)-N-(6-quinolinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4897931.png)
![3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4897945.png)

